Bienvenue dans la boutique en ligne BenchChem!

3-benzyl-6-chloro-1H-pyrimidine-2,4-dione

Organic Synthesis Regioselective Alkylation Uracil Derivatives

This N3-benzyl-6-chlorouracil is the correct regioisomer for medicinal chemistry programs targeting HIV-1 reverse transcriptase and integrase dual inhibition. Unlike N1-benzyl analogs where the critical N1 site is blocked, this scaffold leaves N1 free for systematic SAR optimization. Use this compound to build libraries for PK2 receptor antagonist research. Verify supplier regiochemistry—positional isomers are not functionally equivalent.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 5759-76-2
Cat. No. B3054007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-6-chloro-1H-pyrimidine-2,4-dione
CAS5759-76-2
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)Cl
InChIInChI=1S/C11H9ClN2O2/c12-9-6-10(15)14(11(16)13-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,16)
InChIKeyHVFWAEIVJCCLQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-6-chloro-1H-pyrimidine-2,4-dione (CAS 5759-76-2): A Versatile 6-Chlorouracil Scaffold for Antiviral and Synthetic Applications


3-Benzyl-6-chloro-1H-pyrimidine-2,4-dione (CAS 5759-76-2), also known as 3-benzyl-6-chlorouracil, is a heterocyclic compound belonging to the pyrimidine-2,4-dione (uracil) family . It features a chlorine atom at the 6-position and a benzyl group at the N3-position, a substitution pattern that imparts distinct reactivity and potential biological activity . This compound serves as a key intermediate in the synthesis of 6-substituted uracil derivatives, which are explored for their antiviral properties, particularly as inhibitors of HIV-1 reverse transcriptase and integrase [1]. Its structure makes it a valuable scaffold for medicinal chemistry and organic synthesis research.

Procurement Risks in 6-Chlorouracil Derivatives: Why 3-Benzyl-6-chloro-1H-pyrimidine-2,4-dione Cannot Be Casually Substituted


Generic substitution among 6-chlorouracil derivatives is not advisable due to the profound impact of N-substitution patterns on both synthetic utility and biological activity. While compounds like 1-benzyl-6-chlorouracil (N1-benzyl) or 6-chloro-3-methyluracil may share a core structure, the position of the benzyl group (N1 vs. N3) dictates the compound's reactivity in further alkylation or substitution reactions and its binding affinity to biological targets [1]. For instance, structure-activity relationship (SAR) studies on HIV-1 inhibitors demonstrate that the benzyl group on the N1 side chain is more critical for integrase binding than the one at C-6, underscoring the functional non-equivalence of positional isomers [2]. Consequently, substituting 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione with an N1-benzyl analog can lead to failed syntheses or misleading biological results.

Quantitative Differentiation of 3-Benzyl-6-chloro-1H-pyrimidine-2,4-dione: Comparator-Based Evidence for Informed Procurement


Regioselective Alkylation: N3-Benzyl vs. N1-Benzyl 6-Chlorouracil in Synthetic Utility

The regioselectivity of alkylation on the 6-chlorouracil core is a critical differentiator. 3-Benzyl-6-chloro-1H-pyrimidine-2,4-dione is specifically alkylated at the N3 position, whereas under similar conditions, 6-chlorouracil can be alkylated at the N1 position to yield N1-benzyl-6-chlorouracil [1]. This positional isomerism directly impacts the compound's utility as a synthetic intermediate. For example, N1-benzyl-6-chlorouracil is a precursor for further N3-alkylation to yield 1,3-disubstituted uracils, a step that is not directly applicable to the N3-benzyl isomer [2]. The choice between N1- and N3-benzyl isomers is therefore dictated by the desired synthetic route and final target structure.

Organic Synthesis Regioselective Alkylation Uracil Derivatives

Impact of N3-Benzyl Substitution on HIV-1 Reverse Transcriptase Inhibition

The presence of an N3-benzyl group in uracil derivatives has been linked to inhibitory activity against HIV-1 reverse transcriptase (RT). While direct quantitative data for 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione is limited in primary literature, class-level inference from related compounds suggests that N3-substitution is a key pharmacophoric element. For example, 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil, an N3-substituted analog, exhibited potent anti-HIV-1 activity with an EC50 of 0.069 μM and a selectivity index (SI) of 658 in MT-4 cells [1]. In contrast, compounds lacking N3-substitution showed significantly lower potency. This class-level evidence supports the hypothesis that the N3-benzyl moiety in 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione contributes to RT inhibition, differentiating it from N1-substituted or unsubstituted 6-chlorouracil derivatives.

Antiviral Activity HIV-1 Reverse Transcriptase

Differential Binding to HIV-1 Integrase: N3-Benzyl vs. N1-Benzyl Substitution

Structure-activity relationship (SAR) studies on pyrimidine-2,4-dione derivatives reveal that the position of the benzyl group significantly affects binding to HIV-1 integrase (IN). Specifically, it has been demonstrated that the benzyl group on the N1 side chain is more important for IN binding than the one on C-6 [1]. This finding implies that 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione, which bears the benzyl group at N3, may exhibit a distinct binding profile compared to N1-benzyl analogs. While direct quantitative comparison is not available for this specific compound, the SAR principle provides a clear rationale for preferring the N3-benzyl isomer in studies targeting integrase inhibition or dual RT/IN inhibition, as the N1 position remains available for further optimization.

HIV Integrase Antiviral Structure-Activity Relationship

Potential as a Prokineticin 2 Receptor Antagonist: A Class-Specific Application

Patent literature indicates that pyrimidinedione derivatives, including 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione, are disclosed as potential prokineticin 2 (PK2) receptor antagonists . PK2 receptor antagonism is a therapeutic strategy for treating pain, including inflammatory and visceral pain. While specific IC50 or Ki values for this exact compound are not provided in the publicly available abstract, its inclusion in this patent family suggests it possesses the core structural features required for PK2 receptor binding. This distinguishes it from other 6-chlorouracil derivatives that may lack the necessary substitution pattern for this particular target.

Prokineticin Receptor Pain GPCR

Optimal Research and Industrial Use Cases for 3-Benzyl-6-chloro-1H-pyrimidine-2,4-dione Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Dual HIV-1 RT/IN Inhibitors

3-Benzyl-6-chloro-1H-pyrimidine-2,4-dione is ideally suited for medicinal chemistry programs aiming to develop dual inhibitors of HIV-1 reverse transcriptase (RT) and integrase (IN). The N3-benzyl group aligns with SAR for RT inhibition [1], while the free N1 position allows for the introduction of substituents known to enhance IN binding [2]. This regiochemical arrangement provides a strategic advantage over N1-benzyl isomers, where the critical N1 site is already occupied, limiting further optimization for IN activity. Researchers can use this compound as a core scaffold for library synthesis, exploring diverse N1 modifications to balance dual inhibitory potency.

Organic Synthesis: Building Block for 1,3-Disubstituted Uracils

As an N3-benzyl-6-chlorouracil, this compound serves as a distinct starting material for the synthesis of 1,3-disubstituted uracil derivatives via alkylation at the N1 position [1]. This is a key step in the preparation of complex uracil-based molecules with potential antiviral or antibacterial activity. In contrast, N1-benzyl-6-chlorouracil would require alkylation at the N3 position to achieve the same 1,3-disubstituted pattern, but this may proceed with different regioselectivity or yield. Therefore, 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione is the preferred building block when the synthetic route requires a free N1 position for further functionalization.

Pharmacology: Exploration of Prokineticin Receptor Antagonism

Based on patent disclosures, this compound is relevant for research into prokineticin 2 (PK2) receptor antagonists, a class of molecules under investigation for pain management and inflammatory conditions [1]. Scientists can utilize 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione as a validated starting point for structure-activity relationship studies aimed at optimizing PK2 receptor affinity and selectivity. Its defined chemical structure allows for systematic modification to probe the pharmacophore requirements for this relatively under-explored GPCR target.

Quote Request

Request a Quote for 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.